

# Chemical structure and synthesis of Falipamil (AQ-A 39)

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Falipamil (AQ-A 39)

This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of **Falipamil** (AQ-A 39), a calcium channel blocker with specific bradycardic effects. The information is intended for researchers, scientists, and professionals in drug development.

#### **Chemical Structure and Identification**

**Falipamil**, also known as AQ-A 39, is a derivative of verapamil.[1] Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.

The IUPAC name for Falipamil is 2-(3-{[2-(3,4-

Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one.[2] The chemical structure and key identifiers are summarized in the table below.



| Identifier        | Value                                                                                                          |  |
|-------------------|----------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 2-(3-{[2-(3,4-<br>Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6<br>-dimethoxy-2,3-dihydro-1H-isoindol-1-one[2] |  |
| Synonyms          | AQ-A 39, Falipamilum[1][3]                                                                                     |  |
| CAS Number        | 77862-92-1                                                                                                     |  |
| Molecular Formula | C24H32N2O5                                                                                                     |  |
| Molecular Weight  | 428.53 g/mol                                                                                                   |  |
| SMILES            | CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)C<br>CC3=CC(=C(C=C3)OC)OC                                                     |  |
| InChI Key         | UUMGNNQOCVDZDG-UHFFFAOYSA-N                                                                                    |  |

#### **Synthesis**

Detailed, step-by-step experimental protocols for the synthesis of **Falipamil** are not readily available in the public domain. However, it is known to be a derivative of verapamil. Commercial availability is limited, with some suppliers offering it through custom synthesis. The estimated lead time for such a synthesis can be significant, typically ranging from 2 to 4 months, with the cost being dependent on the complexity of the chemical process.

### Pharmacological Profile and Mechanism of Action

**Falipamil** is a calcium channel blocker that exerts specific bradycardic (heart rate-lowering) effects primarily through direct action on the sinus node. Its electrophysiological properties differ from its parent compound, verapamil.

Key Pharmacological Effects:

• Bradycardic Action: **Falipamil** is effective in reducing heart rate, particularly during exercise. In healthy volunteers, 100 mg and 200 mg doses were shown to significantly decrease maximal exercise heart rate.



- Electrophysiological Effects: It prolongs the refractory periods of the atrial and ventricular myocardium. Unlike verapamil, it enhances sinoatrial and atrioventricular node conduction.
- Anti-ischemic Potential: By reducing heart rate, Falipamil may exert antianginal effects in patients with myocardial ischemia.

The proposed signaling pathway for **Falipamil**'s action involves the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration. This, in turn, modulates cardiac myocyte contraction and pacemaker activity in the sinus node.



Click to download full resolution via product page

Caption: Signaling pathway of Falipamil's bradycardic action.

## **Quantitative Pharmacological Data**

The following table summarizes key quantitative data from clinical and preclinical studies of **Falipamil**.



| Parameter                                   | Value             | Condition                       | Species |
|---------------------------------------------|-------------------|---------------------------------|---------|
| Maximal Exercise Heart Rate Reduction       | 5.3 ± 2.9%        | 100 mg dose, 2h post-<br>dosing | Human   |
| Maximal Exercise Heart Rate Reduction       | 11.2 ± 3.6%       | 200 mg dose, 2h post-<br>dosing | Human   |
| Spontaneous Cycle Length Prolongation       | +79 ± 59 ms       | 1.5 mg/kg IV                    | Human   |
| AH Interval<br>Shortening                   | -17 ± 14 ms       | 1.5 mg/kg IV                    | Human   |
| Anterograde<br>Wenckebach Point<br>Increase | +10 ± 7 beats/min | 1.5 mg/kg IV                    | Human   |
| Reduction in Resting Sinus Rate             | 15% - 25%         | N/A                             | Human   |
| Reduction in Exercise<br>Sinus Rate         | ~10%              | N/A                             | Human   |

### **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature provide insight into the evaluation of **Falipamil**'s effects.

Clinical Trial in Healthy Volunteers:

A double-blind, cross-over, single-dose study was conducted on 12 healthy male volunteers to assess the effects of **Falipamil** on heart rate, blood pressure, and ECG intervals at rest and during exercise.





Click to download full resolution via product page

Caption: Workflow for a clinical trial of Falipamil.



Electrophysiology Study in Patients:

The electrophysiological properties of intravenous **Falipamil** (1.5 mg/kg administered over 20 minutes) were evaluated in 12 patients. The study measured effects on spontaneous cycle length, atrioventricular conduction (AH interval), and refractory periods of the right atrium and ventricle.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. Falipamil Wikipedia [en.wikipedia.org]
- 3. Falipamil | C24H32N2O5 | CID 71222 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and synthesis of Falipamil (AQ-A 39)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672040#chemical-structure-and-synthesis-of-falipamil-aq-a-39]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com